

Chemical and physical properties of Saquinavir Mesylate

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Compound of Interest

Compound Name: Saquinavir Mesylate

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Saquinavir Mesylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical and physical properties of **Saquinavir Mesylate**, a potent inhibitor of the human immunodeficiency virus (HIV) protease. This document is intended for researchers, scientists, and professionals involved in drug development and antiviral research.

Chemical and Physical Properties

Saquinavir Mesylate is the methanesulfonate salt of Saquinavir. It is a white to off-white, very fine powder.[1][2] The fundamental chemical and physical properties of **Saquinavir Mesylate** are summarized in the tables below.

Chemical Identification



Property	Value	Source
IUPAC Name	(2S)-N-[(2S,3R)-4- [(3S,4aS,8aS)-3-(tert- butylcarbamoyl)-3,4,4a,5,6,7,8, 8a-octahydro-1H-isoquinolin-2- yl]-3-hydroxy-1-phenylbutan-2- yl]-2-(quinoline-2- carbonylamino)butanediamide; methanesulfonic acid	[3]
CAS Number	149845-06-7	[4]
Chemical Formula	C38H50N6O5·CH4O3S	[1][2]
Molecular Weight	766.96 g/mol	[1][3]
Molecular Weight (Free Base)	670.86 g/mol	[1][2]

Physicochemical Properties

Property	Value	Experimental Conditions	Source
Melting Point	349.84 °C	Not Specified	[5]
Aqueous Solubility	2.22 mg/mL	25°C	[1][2]
Solubility in DMSO	≥5 mg/mL	Not Specified	[6]
pKa (Strongest Basic)	7.0	Not Specified	[7]
logP	3.8	n-octanol/water	[5]

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of **Saquinavir Mesylate**.

Determination of Melting Point (Capillary Method)



The melting point of **Saquinavir Mesylate** can be determined using the capillary method as a standard pharmaceutical technique.[2][4][8]

Apparatus:

- Melting point apparatus with a heating block and a calibrated thermometer or digital temperature sensor.
- Glass capillary tubes (closed at one end).
- Mortar and pestle.

Procedure:

- Sample Preparation: A small amount of dry **Saquinavir Mesylate** powder is finely ground using a mortar and pestle. The fine powder is then packed into a glass capillary tube to a height of 2-4 mm.[8]
- Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.
- Observation: The temperature at which the substance first begins to melt (onset) and the
 temperature at which the last solid particle disappears (clear point) are recorded. The melting
 range provides an indication of the purity of the substance. For a pure substance, the melting
 range is typically narrow.[2]

Determination of Aqueous Solubility (Shake-Flask Method)

The equilibrium solubility of **Saquinavir Mesylate** in water can be determined using the shakeflask method, a widely accepted technique for solubility measurement.

Apparatus:

Mechanical shaker or agitator.



- Constant temperature water bath or incubator set at 25°C.
- Centrifuge.
- Analytical balance.
- pH meter.
- · Volumetric flasks and pipettes.
- Syringe filters (e.g., 0.45 μm).
- High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Procedure:

- Preparation of Saturated Solution: An excess amount of Saquinavir Mesylate is added to a known volume of purified water in a sealed container.
- Equilibration: The container is placed in a constant temperature bath at 25°C and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After agitation, the suspension is allowed to stand to allow the undissolved solid to settle. A portion of the suspension is then centrifuged to further separate the solid and liquid phases.
- Sample Analysis: An aliquot of the clear supernatant is carefully removed, filtered through a syringe filter, and diluted as necessary. The concentration of Saquinavir Mesylate in the diluted solution is then quantified using a validated HPLC method. The HPLC analysis is typically performed with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, with detection at a suitable UV wavelength (e.g., 238 nm).[5]

Determination of Partition Coefficient (logP) (Shake-Flask Method)

Foundational & Exploratory





The n-octanol/water partition coefficient (logP) is a measure of the lipophilicity of a compound and can be determined experimentally using the shake-flask method.[1][9]

Apparatus:

- Separatory funnels.
- Mechanical shaker.
- · Centrifuge.
- UV-Vis spectrophotometer or HPLC system.
- Analytical balance.
- pH meter.

Procedure:

- Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
- Partitioning: A known amount of Saquinavir Mesylate is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The separatory funnel is shaken for a sufficient time to allow for the partitioning
 of the solute between the two phases to reach equilibrium.
- Phase Separation: The mixture is allowed to stand until the two phases have completely separated. The two phases are then carefully separated. Centrifugation may be used to ensure complete separation.
- Concentration Measurement: The concentration of Saquinavir Mesylate in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.



• Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Quality Control and Assay (Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)

A validated RP-HPLC method is essential for the quality control and quantification of **Saquinavir Mesylate** in bulk drug substance and pharmaceutical formulations.

Typical Chromatographic Conditions:

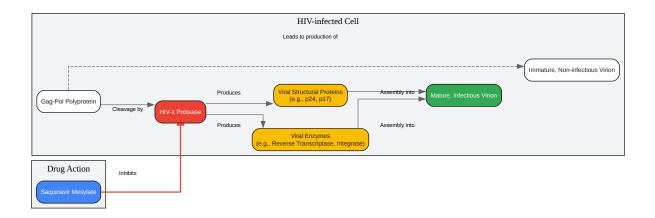
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in a suitable ratio. The pH of the aqueous phase is adjusted as needed.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength where **Saquinavir Mesylate** exhibits significant absorbance (e.g., 238 nm).[5]
- Injection Volume: A fixed volume of the sample solution is injected.
- Quantification: The concentration of Saquinavir Mesylate is determined by comparing the
 peak area of the analyte in the sample to the peak area of a known concentration of a
 Saquinavir Mesylate reference standard.

Mechanism of Action and Synthesis Workflow Signaling Pathway: Inhibition of HIV-1 Protease

Saquinavir is a potent and specific inhibitor of the HIV-1 protease, an enzyme crucial for the lifecycle of the virus.[10][11] The enzyme is responsible for cleaving viral polyproteins into functional proteins necessary for the maturation of infectious virions. Saquinavir, a peptidemimetic inhibitor, is designed to fit into the active site of the HIV-1 protease, thereby blocking its



catalytic activity. This inhibition prevents the processing of the Gag-Pol polyprotein, leading to the production of immature, non-infectious viral particles.[10]



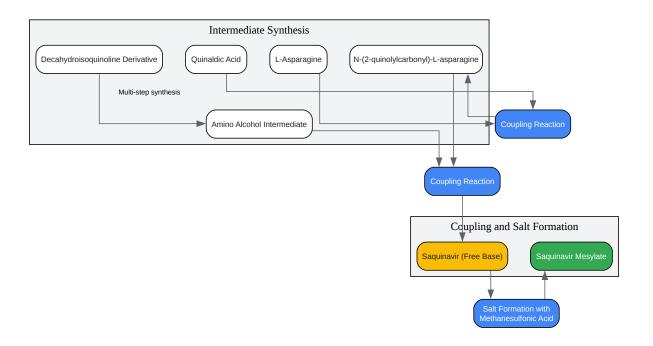
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Caption: Mechanism of HIV-1 Protease Inhibition by Saquinavir Mesylate.

Experimental Workflow: Synthesis of Saquinavir Mesylate

The synthesis of Saquinavir is a multi-step process. A convergent synthesis approach is often employed, involving the preparation of key intermediates which are then coupled together.[7] The following diagram illustrates a simplified workflow for the synthesis of **Saquinavir Mesylate**.





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Caption: Simplified workflow for the synthesis of Saquinavir Mesylate.

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